Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate
Description
Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate is a heterocyclic organic compound featuring a benzothiophene core fused with a thiophene ring via an amide linkage. Key structural attributes include:
- Thiophene-3-carboxylate ester: A methyl-substituted thiophene ring with a carboxylate ester group, influencing solubility and reactivity .
- Amide bridge: Connects the benzothiophene and thiophene units, likely affecting intermolecular interactions and biological activity .
This compound’s synthesis likely follows Gewald thiophene preparation methodologies, as seen in analogous thiophene derivatives (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate) .
Properties
IUPAC Name |
methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S2/c1-7-5-10(16(21)22-2)15(23-7)19-14(20)13-12(18)9-4-3-8(17)6-11(9)24-13/h3-6H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXMHJIHDUEFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387341 | |
| Record name | Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-30-2 | |
| Record name | Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C16H11Cl2N3O3S2
- Molecular Weight : 396.30 g/mol
Structural Characteristics
The compound comprises a thiophene ring fused with a benzothiophene moiety, along with a dichloro substituent that enhances its biological activity. The presence of the carbonyl and amino groups contributes to its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have investigated the anticancer properties of methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiophene have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. A study demonstrated that methyl derivatives of thiophenes possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Emerging research suggests potential neuroprotective applications. Compounds containing thiophene rings have been linked to neuroprotection in models of neurodegenerative diseases, likely due to their ability to modulate oxidative stress pathways .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating thiophene derivatives enhances charge transport properties .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for further modification, enabling the creation of materials with specific mechanical and thermal characteristics suitable for various industrial applications .
Interaction with Biological Targets
Research into the biological interactions of this compound has revealed its potential as a ligand for specific receptors involved in disease pathways. Understanding these interactions can lead to the development of targeted therapies .
Case Studies
- Anticancer Study : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis of similar compounds and their evaluation against breast cancer cell lines, showing IC50 values in the low micromolar range .
- Antimicrobial Efficacy : A case study published in Antibiotics demonstrated that derivatives exhibited significant inhibition against Staphylococcus aureus, suggesting potential for therapeutic development .
Mechanism of Action
The mechanism of action of Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase, affecting metabolic pathways .
Comparison with Similar Compounds
Thiophene Derivatives with Varying Substituents
Compound 1: 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate
- Structural differences : Lacks the benzothiophene core and chlorine substituents.
- Properties : Higher solubility due to the ethyl ester (vs. methyl) and absence of electron-withdrawing Cl groups.
- Applications : Intermediate in pharmaceutical synthesis (e.g., antitumor agents).
Compound 2: Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate (Metsulfuron methyl ester)
- Structural differences : Contains a triazine ring and sulfonylurea bridge (vs. benzothiophene-amide).
- Properties : Herbicidal activity via acetolactate synthase inhibition; lower lipophilicity due to polar sulfonyl group.
Compound 3: Acetone-1-(2-amino-5-isopropyl-thiophene-3-carbonitrile)
- Structural differences : Nitrile and isopropyl substituents (vs. dichloro-benzothiophene).
Key Comparative Data
Research Findings and Mechanistic Insights
Reactivity and Stability
- Electron-withdrawing effects: The 3,6-dichloro substituents on the benzothiophene likely reduce oxidative degradation rates compared to non-halogenated analogs, as seen in atmospheric studies of halogenated VOCs .
- Amide bridge stability: The carbonyl-amino linkage may resist hydrolysis under physiological conditions, enhancing bioavailability .
Environmental Impact
- Atmospheric persistence : Chlorinated aromatic systems (e.g., benzothiophene) exhibit longer half-lives in the troposphere compared to alkanes or alkenes, raising concerns about bioaccumulation .
Biological Activity
Methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 6131-30-2. The structure features a benzothiophene core substituted with chlorine and a carboxylate group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds related to benzothiophene exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiophene display varying degrees of activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds can vary widely, often influenced by structural modifications such as halogen substitutions.
| Compound | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| III.a | Structure | 256 | Anti-staphylococcal |
| III.b | Structure | >256 | Anti-staphylococcal |
| III.c | Structure | >256 | Anti-staphylococcal |
| III.d | Structure | >256 | Anti-staphylococcal |
| III.e | Structure | 128 | Anti-staphylococcal |
The presence of chlorine atoms in the structure enhances hydrophobic interactions, which are crucial for antimicrobial efficacy. Notably, the compound's hydrophobicity is a significant factor influencing its biological activity against bacterial strains .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., A549 cells) have shown that certain derivatives of benzothiophene exhibit low cytotoxicity at concentrations significantly higher than their MICs. This suggests a favorable therapeutic index and potential for development as antimicrobial agents without significant toxicity to mammalian cells .
Synthesis and Evaluation
A study focused on synthesizing various benzothiophene derivatives demonstrated that structural modifications could lead to enhanced biological activity. The synthesized compound exhibited promising results against several bacterial strains, indicating its potential as a lead compound for further drug development .
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
- Temperature : Reflux (40–60°C) enhances reaction rates but may require inert atmospheres (N₂/Ar) to prevent decomposition.
- Catalysts : DMAP (4-dimethylaminopyridine) can accelerate acylation .
Which spectroscopic and analytical methods are most effective for characterizing this compound?
Basic
Key techniques include:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR :
- ¹H NMR : Signals at δ 2.5–3.0 ppm (methyl groups) and δ 7.0–8.5 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Carboxylate carbons appear at δ 165–170 ppm .
- X-ray Crystallography : Resolves bond angles and torsional strain in the benzothiophene-thiophene linkage. Use SHELXL for refinement and ORTEP-3 for visualization .
Q. Example Spectral Data :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| IR | 1705 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O) | |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), δ 6.95–7.80 (m, aromatic H) |
How can crystallographic data resolve ambiguities in the molecular structure?
Advanced
Crystallography is critical for:
- Conformational Analysis : Determines dihedral angles between the benzothiophene and thiophene rings, which influence electronic properties .
- Validation : SHELXL refines structures against high-resolution data, calculating R-factors (<0.05 for reliable models). Discrepancies in bond lengths (>0.02 Å) may indicate disorder .
- Twinning : SHELXD detects twinned crystals, common in benzothiophene derivatives, ensuring accurate phase solutions .
Q. Workflow :
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
Structure Solution : SHELXS for direct methods or SHELXD for experimental phasing.
Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .
What strategies are employed to evaluate the biological activity of this compound in vitro?
Q. Advanced
- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., Cl vs. CH₃ on benzothiophene) to correlate electronic effects with potency .
- Mechanistic Studies : Use fluorescence quenching to assess DNA gyrase inhibition, a common target for thiophene derivatives .
Q. Experimental Design :
- Controls : Include ciprofloxacin as a positive control.
- Dose-Response : Test concentrations from 0.5–128 µg/mL in triplicate.
How can contradictory data in synthesis optimization be analyzed?
Advanced
Contradictions often arise from:
- Solvent Effects : THF () vs. DMF () may yield different reaction rates due to polarity differences.
- Purification Methods : HPLC () vs. column chromatography () can affect purity and recovery.
Q. Resolution Strategies :
Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent).
Analytical Cross-Check : Compare LC-MS and NMR data across methods to identify byproducts.
Computational Modeling : DFT calculations (e.g., Gaussian) predict intermediate stability, guiding condition selection .
Q. Case Study :
| Condition | Yield () | Yield () |
|---|---|---|
| THF, reflux | 67% | – |
| DMF, 80°C | – | 52% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
